REACTION_CXSMILES
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[CH3:1][N:2]1[CH2:7][CH2:6][C:5](=O)[CH2:4][CH2:3]1.[F:9][C:10]([F:20])([F:19])[C:11]1[CH:18]=[CH:17][C:14]([CH2:15][NH2:16])=[CH:13][CH:12]=1>>[F:9][C:10]([F:19])([F:20])[C:11]1[CH:18]=[CH:17][C:14]([CH2:15][NH:16][CH:5]2[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]2)=[CH:13][CH:12]=1
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Name
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Quantity
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1.13 g
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Type
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reactant
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Smiles
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CN1CCC(CC1)=O
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Name
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Quantity
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1.75 g
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Type
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reactant
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Smiles
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FC(C1=CC=C(CN)C=C1)(F)F
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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|
Smiles
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FC(C1=CC=C(CNC2CCN(CC2)C)C=C1)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |